molecular formula C25H40O2 B1254567 Kohamaic acid A

Kohamaic acid A

Cat. No.: B1254567
M. Wt: 372.6 g/mol
InChI Key: WZOUGXJIBZOMTP-CTXZGABSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kohamaic Acid A (KA-A) is a novel sesterterpenic acid first isolated from the marine sponge Ircinia sp. . This compound is of significant interest in biochemical research due to its unique and selective inhibitory activity against DNA polymerases from the deuterostome branch of the phylogenetic tree, which includes mammals and sea urchins . Its mechanism of action involves the inhibition of DNA replication, which was initially observed in its ability to block the first cleavage of fertilized sea urchin eggs . Research indicates that this compound and its stronger synthetic derivatives, such as compound 11, can inhibit a wide range of mammalian DNA polymerases, including replicative (e.g., pol α, δ, ε) and repair-related (e.g., pol β, λ) types, with IC50 values in the low micromolar range . This inhibitory profile is associated with cytotoxic effects, as demonstrated by the suppression of growth in human cancer cell lines, such as promyelocytic leukemia HL-60 cells . The specificity of this compound for deuterostome enzymes, with no reported inhibition of pols from plants, prokaryotes, or protostomes, makes it a valuable tool for studying DNA replication, repair mechanisms, and for exploring potential pathways in cancer chemotherapy research . This product is strictly for Research Use Only.

Properties

Molecular Formula

C25H40O2

Molecular Weight

372.6 g/mol

IUPAC Name

(E)-5-[(1S,4aS,5R,8aS)-2,5,8a-trimethyl-5-(4-methylpent-3-enyl)-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3-methylpent-2-enoic acid

InChI

InChI=1S/C25H40O2/c1-18(2)9-7-14-24(5)15-8-16-25(6)21(20(4)11-13-22(24)25)12-10-19(3)17-23(26)27/h9,11,17,21-22H,7-8,10,12-16H2,1-6H3,(H,26,27)/b19-17+/t21-,22-,24-,25+/m0/s1

InChI Key

WZOUGXJIBZOMTP-CTXZGABSSA-N

Isomeric SMILES

CC1=CC[C@H]2[C@@](CCC[C@@]2([C@H]1CC/C(=C/C(=O)O)/C)C)(C)CCC=C(C)C

Canonical SMILES

CC1=CCC2C(CCCC2(C1CCC(=CC(=O)O)C)C)(C)CCC=C(C)C

Synonyms

kohamaic acid A

Origin of Product

United States

Preparation Methods

Source and Extraction

KA-A was first isolated from the marine sponge Ircinia sp., collected off the coast of Kohama Island, Okinawa, Japan. The sponge material was freeze-dried, homogenized, and extracted with methanol. The crude extract underwent sequential liquid-liquid partitioning using ethyl acetate and water, followed by column chromatography on silica gel with a hexane-ethyl acetate gradient. Final purification via reversed-phase HPLC yielded KA-A as a colorless oil.

Structural Characterization

Initial structural elucidation relied on spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : 1D and 2D NMR (1H, 13C, COSY, HMBC) identified the bicyclic sesterterpene core and the unsaturated fatty acid side chain.

  • High-Resolution Mass Spectrometry (HRMS) : HRMS confirmed the molecular formula C30H44O3 (m/z 452.3291 [M+H]+).

  • Infrared (IR) Spectroscopy : IR absorptions at 1705 cm−1 and 1680 cm−1 indicated the presence of carboxylic acid and conjugated double bonds, respectively.

The absolute configuration of KA-A’s stereocenters was determined using circular dichroism (CD) spectroscopy and chemical derivatization.

Synthetic Approaches to this compound

Due to the limited natural availability of KA-A, synthetic routes have been developed to enable large-scale production and structural modification. Two primary strategies dominate the literature: total synthesis of the natural product and preparation of structurally simplified analogs for structure-activity relationship (SAR) studies.

Total Synthesis of KA-A

The total synthesis of KA-A, reported by Takikawa et al., involves a 15-step sequence starting from sclareolide, a diterpene isolated from clary sage. Key steps include:

Construction of the Bicyclic Core

  • Diels-Alder Reaction : Sclareolide was converted to a diene, which underwent a Diels-Alder reaction with methyl acrylate to establish the bicyclic framework.

  • Aldol Condensation : A stereoselective aldol reaction introduced the carboxylic acid functionality at C-15.

Side Chain Elaboration

  • Wittig Olefination : A C17 aldehyde intermediate was coupled with a phosphonium ylide to install the conjugated double bond system.

  • Hydrogenation : Selective hydrogenation of the triple bond yielded the Z-configured double bond in the fatty acid side chain.

The total synthesis achieved KA-A in 3.8% overall yield, with critical stereochemical control at C-5, C-9, and C-10.

Synthesis of Structurally Simplified Analogs

To streamline production and explore SAR, researchers synthesized analogs with simplified architectures. A representative example is the preparation of compound 11 [(1S*,4aS*,8aS*)-17-(1,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-naphthalen-1-yl)heptadecanoic acid], which retains KA-A’s inhibitory activity.

Retrosynthetic Analysis

The analog’s structure was divided into two fragments:

  • Bicyclic Terpene Core : Derived from commercially available (−)-isopulegol via cyclization and oxidation.

  • Fatty Acid Side Chain : Synthesized via iterative Horner-Wadsworth-Emmons olefination.

Key Synthetic Steps

  • Core Synthesis : (−)-Isopulegol was oxidized to a ketone, followed by Grignard addition to install the C-8a methyl group.

  • Side Chain Assembly : A C17 aliphatic chain was constructed using three iterations of Horner-Wadsworth-Emmons reactions, followed by hydrogenation to saturate the double bonds.

  • Fragment Coupling : The terpene core and fatty acid side chain were joined via a Suzuki-Miyaura cross-coupling, followed by saponification to yield the final carboxylic acid.

This route achieved compound 11 in 12% overall yield over 9 steps.

Optimization of Synthetic Routes

Yield Improvement Strategies

Comparative analysis of synthetic routes revealed that side chain length and stereochemical fidelity significantly impact efficiency:

Synthetic RouteKey ReactionStepsOverall YieldReference
Total Synthesis (KA-A)Diels-Alder + Aldol153.8%
Analog Synthesis (Compound 11)Horner-Wadsworth-Emmons912%

Strategies for optimization include:

  • Catalytic Asymmetric Synthesis : Employing chiral catalysts to enhance stereoselectivity in aldol and Diels-Alder reactions.

  • Flow Chemistry : Continuous flow systems improved reaction reproducibility in hydrogenation steps.

Solvent and Temperature Effects

Reaction yields were sensitive to solvent polarity and temperature:

  • Diels-Alder Reaction : Conducted in toluene at 110°C provided higher regioselectivity than THF or DCM.

  • Hydrogenation : Use of Pd/C in ethanol at 25°C minimized over-reduction of the double bond.

Analytical Characterization of Synthetic Products

Spectroscopic Consistency

Synthetic KA-A and its analogs were rigorously compared to the natural product using:

  • 1H NMR : Key resonances at δ 5.35 (H-13), δ 2.45 (H-5), and δ 1.25 (C-17 methyl).

  • 13C NMR : Carboxylic acid carbon at δ 174.2 ppm and olefinic carbons at δ 128.5 and 130.1 ppm.

  • IR Spectroscopy : O-H stretch at 2500–3000 cm−1 (carboxylic acid) and C=O stretch at 1705 cm−1.

Chromatographic Purity

HPLC analysis (C18 column, MeOH:H2O 85:15) confirmed ≥98% purity for synthetic KA-A, matching the natural isolate’s retention time (tR = 14.2 min) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Kohamaic acid A
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